1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound It features a urea linkage and a pyridazinone moiety, which are often found in bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the methoxyphenyl groups:
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form phenolic derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the pyridazinone moiety can yield dihydropyridazinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure with a thiourea linkage instead of a urea linkage.
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure with a carbamate linkage instead of a urea linkage.
Uniqueness
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-7-3-15(4-8-17)19-11-12-20(26)25(24-19)14-13-22-21(27)23-16-5-9-18(29-2)10-6-16/h3-12H,13-14H2,1-2H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBHRBVMYVUHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.